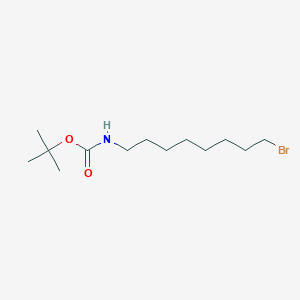

Tert-butyl N-(8-bromooctyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(8-bromooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDSVMQPKSQVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263522 | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-35-2 | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (8-bromooctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl N-(8-bromooctyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-butyl N-(8-bromooctyl)carbamate, a key intermediate in organic synthesis and pharmaceutical development. This document details the synthetic route, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to facilitate its application in research and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a terminal bromine atom and a carbamate-protected amine.[1] Its linear eight-carbon chain provides a flexible spacer, making it a valuable building block in the synthesis of more complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and allows for selective deprotection under acidic conditions.[2] This compound is particularly relevant in the field of drug discovery, where it serves as a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆BrNO₂ | [1][3][4] |

| Molecular Weight | 308.26 g/mol | [1][3][4] |

| CAS Number | 142356-35-2 | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| Appearance | White to yellow liquid, semi-solid, or solid | [4] |

| Boiling Point (calculated) | 370.2 ± 25.0 °C at 760 mmHg | [1] |

| Solubility | Good solubility in chloroform, ethyl acetate, and methanol | [1] |

Synthesis

The synthesis of this compound is typically achieved through the protection of the primary amine of 8-bromooctan-1-amine with a tert-butyloxycarbonyl (Boc) group.[1] A common method involves the reaction of 8-bromooctan-1-amine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

8-bromooctan-1-amine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of 8-bromooctan-1-amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) and stir at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.5 - 5.0 | broad singlet | 1H | N-H | |

| 3.40 | triplet | 2H | CH ₂-Br | |

| 3.08 | quartet | 2H | N-CH ₂ | |

| 1.85 | quintet | 2H | CH ₂-CH₂Br | |

| 1.55 - 1.45 | singlet | 9H | C(CH ₃)₃ | |

| 1.42 - 1.25 | multiplet | 8H | -(CH ₂)₄- |

Note: ¹H NMR data is compiled based on typical values for similar structures.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O (Carbamate) Stretch | 1690 - 1720 |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C-Br Stretch | 500 - 600 |

Note: IR data is based on characteristic absorption ranges for the respective functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of bromine.

| Ion | m/z | Observation |

| [M+H]⁺ | 309/311 | Molecular ion peak showing the characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[1] |

| [M-C₄H₈+H]⁺ | 253/255 | Base peak resulting from the loss of the tert-butyl group.[1] |

Application in PROTAC Technology

This compound is a valuable linker used in the synthesis of PROTACs. The terminal bromine allows for facile coupling with a warhead that binds to a target protein, while the Boc-protected amine can be deprotected to couple with a ligand for an E3 ubiquitin ligase.

Caption: General mechanism of action for a PROTAC.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This technical guide has detailed the synthesis, purification, and characterization of this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers in organic chemistry and drug discovery. Its role as a versatile linker in the rapidly evolving field of PROTAC technology highlights its significance in the development of novel therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(8-bromooctyl)carbamate is a bifunctional organic compound of significant interest in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal bromine atom, a reactive handle for nucleophilic substitution, and a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled, sequential chemical modifications.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and its role in synthetic workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 142356-35-2 |

| Molecular Formula | C13H26BrNO2 |

| Molecular Weight | 308.26 g/mol [1] |

| Canonical SMILES | CCCCCCCC(Br)N(C(=O)OC(C)(C)C) |

| InChI Key | XBDSVMQPKSQVMH-UHFFFAOYSA-N |

| Property | Value/Description |

| Physical Form | White to yellow liquid or semi-solid. |

| Boiling Point | 370.2 ± 25.0 °C (calculated)[3] |

| Melting Point | Data not available in current literature.[3] Shorter-chain analogs suggest a relatively low melting point.[3] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[3] Insoluble in water.[4] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. The compound is heat sensitive.[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectroscopy | Observed Features |

| ¹H NMR | - δ 1.45-1.55 ppm (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[3]- δ 3.41 (t, 2H): Methylene protons adjacent to the bromine atom.- δ 3.10 (q, 2H): Methylene protons adjacent to the carbamate nitrogen.- δ 4.5-5.0 ppm (br s, 1H): Broad singlet for the N-H proton of the carbamate.[3]- δ 1.2-1.9 ppm (m, 12H): Overlapping multiplets for the remaining methylene protons of the octyl chain. |

| Mass Spectrometry | - [M+H]⁺ at m/z 309/311: Shows the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[3]- Base peak at m/z 253/255: Corresponds to the loss of the tert-butyl group ([M-C₄H₈+H]⁺).[3] |

Experimental Protocols

General Synthesis of this compound

Materials:

-

8-bromo-1-octanamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, methanol)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 8-bromo-1-octanamine hydrobromide in the chosen solvent.

-

Add the base to neutralize the hydrobromide and free the amine.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water.

-

If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent, perform an extraction with a suitable organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

PROTAC Synthesis Workflow using this compound

This compound serves as a versatile linker in PROTAC synthesis. The following is a generalized workflow:

Part 1: Coupling of the Linker to an E3 Ligase Ligand

-

The amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) is reacted with this compound.

-

The reaction is typically a nucleophilic substitution where the amine of the E3 ligase ligand displaces the bromine atom of the linker.[5]

-

This step is often carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

Part 2: Deprotection of the Boc Group

-

The Boc protecting group on the linker-E3 ligase ligand conjugate is removed under acidic conditions.

-

A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

This exposes a primary amine on the linker for the subsequent coupling step.

Part 3: Coupling to the Target Protein Ligand

-

The deprotected linker-E3 ligase ligand conjugate is then coupled to a carboxylic acid-functionalized target protein ligand.

-

This amide bond formation is typically facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.[7]

Part 4: Purification

-

The final PROTAC molecule is purified using techniques such as preparative high-performance liquid chromatography (HPLC).[7]

-

The structure and purity of the final product are confirmed by NMR and mass spectrometry.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

General PROTAC Synthesis Workflow

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not widely available, general hazards associated with carbamates and alkyl bromides should be considered.

-

Hazard Statements: May cause skin and eye irritation.[3] Inhalation of vapors may cause respiratory irritation.[3]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Stability: The compound is stable under recommended storage conditions but is heat sensitive.[3] It is incompatible with strong oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The bromine atom may lead to environmental persistence.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its bifunctional nature makes it a key building block in the synthesis of complex molecules, most notably PROTACs, which are at the forefront of modern drug discovery. The experimental protocols and workflows outlined in this guide provide a framework for its effective utilization in research and development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 142356-35-2 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl N-(8-bromooctyl)carbamate

CAS Number: 142356-35-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl N-(8-bromooctyl)carbamate, a bifunctional molecule of significant interest in organic synthesis and pharmaceutical research. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and explores its application, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is an organic compound featuring a terminal bromoalkane and a tert-butoxycarbonyl (Boc) protected amine.[1] This structure makes it a valuable intermediate, allowing for sequential chemical modifications. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, while the bromo group serves as a reactive site for nucleophilic substitution.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 142356-35-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C13H26BrNO2 | [1] |

| Molecular Weight | 308.26 g/mol | [1] |

| Physical Form | White to yellow liquid or semi-solid | [1] |

| Melting Point | 28.00°C - 30.00°C | |

| Boiling Point | 370.2 ± 25.0°C at 760 mmHg (calculated) | [1] |

| Solubility | Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. | [1] |

| InChI Key | XBDSVMQPKSQVMH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCBr | [1] |

**2. Synthesis and Purification

The most common synthetic route to this compound involves the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc)₂O. This reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the protected carbamate.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the N-Boc protection of primary amines.

Materials:

-

8-bromooctan-1-amine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.

-

Slowly add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to yellow liquid or semi-solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 4.52 (br s, 1H) | -NH- |

| 3.41 (t, J = 6.8 Hz, 2H) | -CH₂-Br |

| 3.10 (q, J = 6.6 Hz, 2H) | -CH₂-NH- |

| 1.85 (p, J = 7.0 Hz, 2H) | -CH₂-CH₂-Br |

| 1.44 (s, 9H) | -C(CH₃)₃ |

| 1.48-1.28 (m, 8H) | -(CH₂)₄- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch |

| 2850-2950 | C-H stretch (aliphatic) |

| 1690-1720 | C=O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 308.1, 310.1 |

| [M+Na]⁺ | 330.1, 332.1 |

Applications in Drug Development: PROTAC Linkers

This compound is a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The 8-carbon chain of this compound provides a flexible linker of a specific length that can be incorporated into PROTACs. The terminal bromine allows for attachment to one of the PROTAC ligands (either the target protein binder or the E3 ligase ligand) via nucleophilic substitution. The Boc-protected amine can then be deprotected to allow for coupling with the other ligand.

Experimental Workflow: PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

References

Technical Guide: Spectroscopic Analysis of Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tert-butyl N-(8-bromooctyl)carbamate. It includes detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.

Molecular Information

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 142356-35-2 |

| Molecular Formula | C₁₃H₂₆BrNO₂ |

| Molecular Weight | 308.26 g/mol [1] |

Spectral Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.5-5.0 | Broad Singlet | 1H | N-H |

| 3.4-3.5 | Triplet | 2H | CH₂ -Br |

| 3.1-3.2 | Quartet | 2H | N-CH₂ - |

| 1.45-1.55 | Singlet | 9H | -C(CH₃ )₃ |

| 1.2-1.7 | Multiplet | 12H | -(CH₂ )₆- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 155-158 | C =O (Carbamate) |

| 79.5 | -C (CH₃)₃ |

| 33-34 | C H₂-Br |

| 28.2 | -C(C H₃)₃ |

| 25-35 | -(C H₂)₆- |

Table 3: Mass Spectrometry Data

| m/z | Ion | Notes |

| 309/311 | [M+H]⁺ | Molecular ion, showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br).[1] |

| 253/255 | [M-C₄H₈+H]⁺ | Base peak, corresponding to the loss of the tert-butyl group.[1] |

Experimental Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

-

Data Processing: The spectra were processed with a standard Fourier transform and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Mass Spectrometry (MS)

-

Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol. This solution was further diluted to a final concentration of approximately 10 µg/mL with a 50:50 acetonitrile/water mixture containing 0.1% formic acid.

-

Instrumentation: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

ESI-MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 300 °C

-

-

Data Acquisition: Data was acquired over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

References

Solubility and stability of Tert-butyl N-(8-bromooctyl)carbamate

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional linker molecule crucial in contemporary drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its utility is fundamentally linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective handling, storage, and application.

Introduction

This compound, with the molecular formula C13H26BrNO2 and a molecular weight of 308.26 g/mol , possesses a unique molecular architecture.[4] This structure comprises a lipophilic 8-bromooctyl chain, which provides a versatile linker length for PROTAC design, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group offers stability during synthetic steps and can be readily removed under acidic conditions to allow for subsequent conjugation.[5] The interplay between the long alkyl chain and the polar carbamate group dictates its solubility and stability, which are critical parameters for its use in organic synthesis and pharmaceutical development.[4]

Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis and purification. Its amphiphilic nature, with a significant hydrophobic alkyl chain and a polar carbamate moiety, results in a distinct solubility profile.[4]

Quantitative Solubility Data

While precise quantitative solubility data is not extensively available in the public domain, a qualitative assessment based on its structural components and available information is summarized in Table 1. The compound exhibits good solubility in common organic solvents and is largely insoluble in aqueous and non-polar hydrocarbon solvents.[4]

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Notes |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to the overall character of the molecule.[4] |

| Alcohols | Methanol, Ethanol | Moderate to High | The polar hydroxyl group can interact with the carbamate moiety, while the alkyl part of the alcohol solvates the octyl chain.[4] |

| Esters | Ethyl Acetate | High | A common solvent for reactions and chromatography involving this type of compound.[4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Expected to be soluble due to the polar nature of these solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Generally good solvents for moderately polar organic compounds. |

| Hydrocarbons | Hexanes, Petroleum Ether | Poor | The high polarity of the carbamate group limits solubility in non-polar solvents.[4] |

| Aqueous Solutions | Water | Poor | The long hydrophobic 8-bromooctyl chain significantly limits water solubility.[4] |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

A selection of analytical grade solvents (see Table 1)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

-

Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

-

Quantify the concentration of the dissolved compound against a calibration curve.

-

-

Calculation:

-

Solubility (mg/mL) = (Concentration in diluted sample) × (Dilution factor)

-

Stability Profile

The stability of this compound is critical for its storage and handling, as well as for the design of synthetic routes that avoid its degradation. The primary points of instability are the carbamate linkage and the carbon-bromine bond.[4]

Thermal Stability

This compound is noted to be heat sensitive.[4] For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere. At elevated temperatures, there is a risk of thermal decomposition, which may involve the elimination of the Boc group.

pH Stability

The stability of the carbamate bond is highly dependent on the pH of the medium.

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding the corresponding primary amine.[5]

-

Neutral and Alkaline Conditions: Carbamates are generally more stable in neutral solutions but are susceptible to hydrolysis under alkaline conditions.[6][7] The rate of hydrolysis increases with pH.[8] For this compound, prolonged exposure to basic conditions could lead to the cleavage of the carbamate linkage.

Photostability

Table 2: Summary of Stability Data for this compound

| Condition | Stability Profile | Recommended Handling/Storage |

| Temperature | Heat sensitive.[4] Potential for thermal decomposition at elevated temperatures. | Store at 2-8°C under an inert atmosphere. Avoid prolonged exposure to high temperatures during synthetic procedures. |

| pH | Labile under acidic conditions (cleavage of Boc group).[5] Susceptible to hydrolysis under basic conditions.[6][7] Generally stable at neutral pH for shorter durations. | Avoid strong acids unless deprotection is intended. Use mild basic or neutral conditions for reactions and workups where possible. |

| Light | Potential for photolytic cleavage, particularly of the C-Br bond. | Store in a dark place, protected from light. |

Experimental Protocols for Stability Assessment

3.4.1. Accelerated Thermal Stability Study

This protocol is designed to assess the thermal stability of the compound under accelerated conditions.

Materials:

-

This compound

-

Stability chambers or ovens set to various temperatures (e.g., 40°C, 60°C, 80°C)

-

Inert, sealed containers (e.g., amber glass vials with Teflon-lined caps)

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)

Procedure:

-

Aliquot the compound into several sealed containers.

-

Place the containers in the stability chambers at the specified temperatures.

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove a sample from each temperature condition.

-

Analyze the purity of each sample using a validated stability-indicating HPLC or LC-MS method.

-

Quantify the amount of the parent compound remaining and identify any major degradation products.

-

The data can be used to model the degradation kinetics, for instance, using an Arrhenius plot to predict long-term stability at lower temperatures.[11][12]

3.4.2. pH Stability (Hydrolysis) Study

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)

-

A co-solvent (e.g., acetonitrile or methanol) to ensure initial dissolution

-

Constant temperature incubator (e.g., 37°C)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare stock solutions of the compound in the chosen co-solvent.

-

Add a small aliquot of the stock solution to each of the buffer solutions to achieve a known final concentration.

-

Incubate the solutions at a constant temperature.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

-

Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining.

3.4.3. Photostability Study (as per ICH Q1B)

This protocol follows the ICH Q1B guideline for photostability testing.[9][10]

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or cool white fluorescent and near-UV lamps)

-

Transparent, chemically inert containers

-

Light-opaque wrapping (e.g., aluminum foil) for dark controls

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Place samples of the compound in the transparent containers.

-

Prepare "dark control" samples by wrapping identical containers in aluminum foil.

-

Expose the samples and dark controls in the photostability chamber to a specified level of illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).[13]

-

After the exposure period, analyze both the exposed samples and the dark controls.

-

Compare the purity and degradation profiles to assess the impact of light. Any degradation in the exposed sample that is not present in the dark control can be attributed to photodegradation.[13]

Visualizing Experimental Workflows

Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments to characterize the solubility and stability of this compound.

Caption: Workflow for determining the solubility and stability of the compound.

Role in PROTAC Synthesis

This compound is a key building block for constructing the linker in PROTACs. The following diagram illustrates its role in a generic PROTAC synthesis workflow.

Caption: Role of the compound in a generic PROTAC synthesis workflow.

Conclusion

This compound is a valuable chemical tool in drug discovery, particularly for the synthesis of PROTACs. A thorough understanding of its solubility and stability is paramount for its effective use. This guide provides a foundational understanding of these properties, along with detailed protocols for their experimental determination. Researchers and drug development professionals should adhere to the recommended storage and handling conditions to ensure the integrity of this important linker molecule. The provided workflows offer a systematic approach to characterizing this and similar compounds, facilitating more efficient and successful research outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound | 142356-35-2 [smolecule.com]

- 5. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scite.ai [scite.ai]

- 9. youtube.com [youtube.com]

- 10. database.ich.org [database.ich.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. q1scientific.com [q1scientific.com]

The Versatile Intermediate: A Technical Guide to Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(8-bromooctyl)carbamate is a bifunctional chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromine atom and a tert-butoxycarbonyl (Boc)-protected amine, makes it a valuable building block for the construction of complex molecules, particularly in the development of novel therapeutics. The octyl chain provides a flexible spacer, while the orthogonal reactivity of the bromide and the protected amine allows for sequential and controlled chemical modifications. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The utility of this compound as a chemical intermediate is underpinned by its distinct physicochemical properties. A summary of its key characteristics is presented below.

| Property | Value |

| Molecular Formula | C13H26BrNO2 |

| Molecular Weight | 308.26 g/mol [1] |

| CAS Number | 142356-35-2[1] |

| Appearance | White to yellow liquid, semi-solid, or solid |

| Boiling Point | 370.2 ± 25.0 °C at 760 mmHg (predicted)[2] |

| Solubility | Good solubility in organic solvents such as chloroform, ethyl acetate, and methanol.[2] |

| Storage Temperature | 2-8°C, under an inert atmosphere, protected from light. |

Spectroscopic Data

Structural confirmation and purity assessment of this compound are typically achieved through standard spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Characteristic signals include a singlet for the tert-butyl group around δ 1.45-1.55 ppm (9H) and a broad singlet for the N-H proton of the carbamate between δ 4.5-5.0 ppm.[2] |

| Mass Spectrometry | The molecular ion [M+H]⁺ is observed at m/z 309/311, displaying the characteristic 1:1 isotopic pattern for bromine. A common fragment corresponds to the loss of the tert-butyl group, appearing at m/z 253/255.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 8-bromooctan-1-amine or its hydrobromide salt with a Boc-protection agent, such as di-tert-butyl dicarbonate (Boc₂O). This reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from the synthesis of a similar compound, tert-butyl N-(2-bromoethyl)carbamate, and can be optimized for the synthesis of the title compound.[3]

Materials:

-

8-bromooctan-1-amine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

Procedure:

-

In a flask, dissolve 8-bromooctan-1-amine hydrobromide in methanol.

-

Cool the solution to -5 °C.

-

Add di-tert-butyl dicarbonate to the cooled solution.

-

Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature between -10 to 10 °C.

-

Allow the reaction to proceed for several hours at this temperature.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Cool the mixture to facilitate further precipitation and add seed crystals if necessary.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a cold mixture of methanol and water.

-

Dry the crystals under vacuum to yield this compound.

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Application as a Chemical Intermediate in Drug Development

The primary application of this compound in drug development is as a bifunctional linker, most notably in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical workflow for PROTAC synthesis using the linker.

Experimental Protocol: Representative N-Alkylation

The terminal bromide of this compound is susceptible to nucleophilic substitution, making it an excellent reagent for the N-alkylation of amines, imidazoles, and other nucleophiles. This reaction is a key step in attaching the linker to a target protein ligand or an E3 ligase binder.

Materials:

-

This compound

-

A primary or secondary amine (e.g., a target protein ligand with an available amine)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., dimethylformamide, DMF)

Procedure:

-

Dissolve the amine-containing substrate and this compound in DMF.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

The Boc-protecting group on the resulting conjugate can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the terminal amine, which can be further functionalized, for instance, by coupling to an E3 ligase binder to complete the synthesis of the PROTAC molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions. Based on its functional groups, potential hazards include skin and eye irritation. Inhalation of dust or vapors may cause respiratory tract irritation. Due to the presence of bromine, it may be environmentally persistent, and proper disposal procedures should be followed.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its bifunctional nature, with a reactive bromide and a protected amine separated by a flexible octyl chain, makes it an ideal linker for the construction of complex molecules, particularly PROTACs. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers and scientists to effectively utilize this important building block in their research and development endeavors.

References

Protecting the Path Forward: A Technical Guide to the Boc-Protection of 8-Bromooctylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (8-bromooctyl)carbamate through the Boc-protection of 8-bromooctylamine. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development and the creation of complex molecules, due to its stability and ease of removal under specific acidic conditions.[1][2] This document details the reaction mechanism, experimental protocols, and key considerations for this essential synthetic transformation. The resulting compound, tert-butyl (8-bromooctyl)carbamate, is a valuable bifunctional molecule, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]

The Chemistry of Boc Protection

The protection of an amine with a Boc group is a fundamental reaction in organic chemistry.[5] It involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form a carbamate.[1] This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions during subsequent synthetic steps.[2] The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct and facilitate the reaction.[6]

The Boc group is renowned for its stability across a wide range of chemical conditions, including exposure to most bases and nucleophiles.[2][7] Deprotection is readily achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the carbamate to regenerate the free amine.[5][6][8]

Reaction Mechanism and Experimental Workflow

The Boc protection of 8-bromooctylamine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 8-bromooctylamine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

Chemical structure and molecular weight of Tert-butyl N-(8-bromooctyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of Tert-butyl N-(8-bromooctyl)carbamate. It also explores its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), with a focus on the targeted degradation of the Androgen Receptor.

Core Compound Properties

This compound is a bifunctional organic molecule featuring a carbamate protecting group and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.

Chemical Structure:

The chemical structure is characterized by a tert-butoxycarbonyl (Boc) group attached to an eight-carbon alkyl chain, which is terminated by a bromine atom.

SMILES: CC(C)(C)OC(=O)NCCCCCCCCBr

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆BrNO₂ | [1] |

| Molecular Weight | 308.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 142356-35-2 | [1] |

| Appearance | White to yellow liquid or semi-solid | |

| Calculated Boiling Point | 370.2 ± 25.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | |

| ¹H NMR (Singlet) | δ 1.45-1.55 ppm (9H, tert-butyl) | |

| ¹H NMR (Broad Singlet) | δ 4.5-5.0 ppm (1H, N-H) | |

| Mass Spectrometry [M+H]⁺ | m/z 309/311 (characteristic 1:1 bromine isotope pattern) | [1] |

| Mass Spec. Base Peak | m/z 253/255 ([M-C₄H₈+H]⁺, loss of tert-butyl group) | [1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

8-bromooctan-1-amine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromooctan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Basification: Slowly add triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at 0 °C.

-

Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil or a white to yellow semi-solid.

Application in Drug Development: PROTACs

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The 8-carbon alkyl chain of this compound serves as a flexible linker, connecting a ligand that binds to the target protein to another ligand that recruits an E3 ubiquitin ligase.

PROTAC-Mediated Degradation of the Androgen Receptor

A prominent example of a PROTAC is ARV-110, which targets the Androgen Receptor (AR), a key driver in prostate cancer. ARV-110 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. While the linker in ARV-110 is a more rigid piperidine-piperazine structure, the general principle of action is illustrative of the role of linkers derived from molecules like this compound.

The following diagrams illustrate the synthetic workflow and the signaling pathway of PROTAC-mediated protein degradation.

References

Commercial suppliers of high-purity Tert-butyl N-(8-bromooctyl)carbamate

An In-depth Technical Guide to Commercial Suppliers and Applications of High-Purity Tert-butyl N-(8-bromooctyl)carbamate

Introduction

This compound (CAS No. 142356-35-2) is a bifunctional organic compound of significant interest to researchers in organic synthesis and pharmaceutical development.[1] Its structure, which incorporates a terminal bromine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block and linker molecule.[1][2] The long eight-carbon alkyl chain provides spacing and flexibility, while the two different functional groups allow for sequential chemical modifications.[2] This guide provides an overview of commercial suppliers offering high-purity this compound, along with technical information on its synthesis, analysis, and applications, particularly in the development of targeted therapeutics.

Commercial Suppliers of High-Purity this compound

The following table summarizes key information from various commercial suppliers of this compound, with a focus on purity specifications. It is important to note that the compound is sometimes listed under the CAS number 142356-33-0, which refers to the hexyl-chain analogue, but some suppliers use it interchangeably or have related products. The correct CAS for the octyl version is 142356-35-2.

| Supplier | Product Name/Synonym | CAS Number | Purity Specification |

| Sigma-Aldrich | 6-(Boc-amino)hexyl bromide | 142356-33-0 | ≥97.0% (GC) |

| TCI America | tert-Butyl (6-Bromohexyl)carbamate | 142356-33-0 | >95.0% (GC)(qNMR) |

| Smolecule | This compound | 142356-35-2 | Not specified |

| BLD Pharm | tert-Butyl (8-bromooctyl)carbamate | 142356-35-2 | Not specified |

| Synthonix | tert-Butyl (6-bromohexyl)carbamate | 142356-33-0 | 95+% |

| BroadPharm | tert-butyl (8-aminooctyl)carbamate | Not specified | Not specified |

| BOC Sciences | Various carbamate derivatives | Not specified | Custom purity available |

Note: Purity analysis methods are indicated in parentheses where provided by the supplier. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of 8-bromooctan-1-amine with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

8-bromooctan-1-amine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)[1]

-

Water

-

Brine solution

Procedure:

-

Dissolve 8-bromooctan-1-amine hydrochloride in a mixture of water and a suitable organic solvent like dichloromethane in a reaction flask.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of sodium hydroxide to basify the amine.

-

Add di-tert-butyl dicarbonate to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Purification Protocol

The crude product is typically purified using column chromatography to achieve high purity.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.[1]

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its application in sensitive research areas like drug development.[4] Several analytical techniques are employed for this purpose.

| Analytical Method | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify impurities.[4][5] | A C18 reverse-phase column is typically used.[5] Purity is assessed by the relative area of the main peak. |

| Gas Chromatography (GC) | To analyze residual solvents and volatile impurities.[4][5] | Often coupled with a mass spectrometer (GC-MS) for impurity identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and assess purity.[4] | ¹H NMR shows a characteristic singlet for the tert-butyl group around δ 1.45-1.55 ppm.[1] |

| Mass Spectrometry (MS) | To confirm the molecular weight and identify impurities.[1][4] | The mass spectrum shows a characteristic bromine isotope pattern for the molecular ion [M+H]⁺ at m/z 309/311.[1] |

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis and pharmaceutical development.[1] Its bifunctional nature is particularly valuable in the construction of linker moieties for complex molecules.

One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[2] The linker, often constructed using molecules like this compound, connects the target-binding ligand to the E3 ligase ligand. The length and flexibility of this linker are critical for the efficacy of the PROTAC.[2]

The synthesis involves sequential reactions, first utilizing the bromo- group for an alkylation reaction and then, after deprotection of the Boc-group, using the resulting primary amine for an amidation reaction to complete the linker assembly.

References

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl N-(8-bromooctyl)carbamate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[1] These molecules are composed of three essential components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent proteasomal degradation.[1][2]

Alkyl chains are a prevalent linker class due to their synthetic accessibility and their ability to modulate the physicochemical properties of the PROTAC.[1] The hydrophobic nature of alkyl linkers can enhance cell membrane permeability, a crucial factor for bioavailability.[1] Tert-butyl N-(8-bromooctyl)carbamate is a versatile bifunctional building block for installing an 8-carbon alkyl linker. This linker length has been shown to be effective in various PROTAC designs, providing an optimal balance of flexibility and distance to facilitate efficient ternary complex formation for numerous target and E3 ligase pairs.[3]

PROTAC Mechanism of Action: A Visual Guide

PROTACs function by inducing proximity between a target protein and an E3 ligase. This action initiates a cascade of events leading to the target's destruction. The process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. This allows for flexibility in pairing different warheads and E3 ligase ligands. The general workflow involves coupling the linker to one ligand, deprotecting the linker, and then coupling the second ligand.

Caption: General experimental workflow for PROTAC synthesis.

Data Presentation: Performance of C8 Alkyl Linker-Based PROTACs

The efficacy of PROTACs is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for PROTACs utilizing an 8-carbon alkyl linker, demonstrating their utility across different targets and E3 ligases.

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | Cereblon | Pomalidomide-C8-Inhibitor | 147 | 93 | [4] |

| Representative BRD4 Degrader | BRD4 | Cereblon | JQ1-C8-Pomalidomide | ~10-50 | >90 | Illustrative |

| Representative BTK Degrader | BTK | Cereblon | Inhibitor-C8-Pomalidomide | ~0.5-10 | >90 | [5] |

| Representative VHL-based Degrader | Various | VHL | Inhibitor-C8-VHL Ligand | ~1-100 | >80 | Illustrative |

Note: Data is compiled from various sources and may involve linkers derived from precursors other than this compound. It serves to illustrate the typical performance of PROTACs with an 8-carbon alkyl chain.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of a representative PROTAC using this compound. The example uses pomalidomide as the Cereblon (CRBN) E3 ligase ligand and a generic POI ligand with a carboxylic acid handle (e.g., JQ1-carboxylic acid).

Protocol 1: Synthesis of Pomalidomide-C8-Amine Intermediate

This protocol consists of two main steps: the alkylation of pomalidomide with the Boc-protected linker, followed by the removal of the Boc protecting group.

Step 1a: Synthesis of Tert-butyl N-(8-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)octyl)carbamate

-

Materials:

-

Pomalidomide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve pomalidomide (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water (3x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

-

Expected Yield: 40-60%

-

Step 1b: Boc Deprotection to Yield 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Materials:

-

Product from Step 1a

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 20-30% v/v).

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting TFA salt is often a viscous oil or solid and is typically used in the next step without further purification.

-

Expected Yield: >95% (quantitative)

-

Protocol 2: Final PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the amine-functionalized pomalidomide-linker to a POI ligand containing a carboxylic acid.

-

Materials:

-

Product from Protocol 1 (TFA salt)

-

POI Ligand with a carboxylic acid (e.g., JQ1-COOH) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq, to neutralize the TFA salt and facilitate coupling)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the amine TFA salt from Protocol 1 (1.1 eq) in a small amount of DMF and add DIPEA (2.0-3.0 eq).

-

Add the amine solution to the pre-activated carboxylic acid mixture.

-

Stir the final reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the final PROTAC by preparative reverse-phase HPLC to obtain the product with >95% purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Expected Yield: 30-70%

-

Protocol 3: Evaluation of Protein Degradation by Western Blot

This protocol is a standard method to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.

-

Procedure:

-

Cell Culture and Treatment: Plate cells expressing the target protein in 6-well plates and grow to 70-80% confluency. Treat the cells with serially diluted concentrations of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[6]

-

Conclusion

This compound is a highly effective and synthetically tractable building block for the incorporation of an 8-carbon alkyl linker in PROTAC development. The protocols outlined provide a robust framework for the synthesis and evaluation of potent protein degraders. The modular nature of the synthesis allows for the systematic optimization of linker length and composition, which remains a critical, empirical step in the development of novel PROTAC-based therapeutics.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Note: Synthesis of a Boc-Protected C8 Linker-VHL Ligand Conjugate for PROTAC® Development

For Research Use Only.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is frequently recruited for targeted protein degradation. The synthesis of effective PROTACs relies on the modular assembly of these three components. This application note provides a detailed protocol for a key step in PROTAC synthesis: the coupling of a Boc-protected alkyl linker, Tert-butyl N-(8-bromooctyl)carbamate, to a widely used VHL ligand scaffold. This reaction, a Williamson ether synthesis, forms a stable ether linkage at the hydroxyl group of the hydroxyproline residue within the VHL ligand, yielding a crucial intermediate for the subsequent attachment of a target protein ligand.

Principle

The protocol describes the nucleophilic substitution reaction between the hydroxyl group of a VHL ligand and the bromine of this compound. The reaction is carried out in an anhydrous polar aprotic solvent in the presence of a mild base to deprotonate the hydroxyl group, thereby activating it as a nucleophile. The resulting product is a VHL ligand conjugated to a C8 alkyl linker with a terminal Boc-protected amine, ready for deprotection and subsequent coupling to a ligand for a protein of interest.

Materials and Reagents

-

VHL Ligand (e.g., (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenylsulfonyl)piperazine-1-carbonyl)-4-hydroxypyrrolidine-2-carboxamide or a similar hydroxyproline-containing derivative)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Experimental Workflow

Figure 1. A diagram illustrating the experimental workflow for the synthesis of the VHL-linker conjugate.

Detailed Experimental Protocol

Note: This protocol is a representative example based on established Williamson ether synthesis procedures for VHL ligands. Optimal conditions may vary depending on the specific VHL ligand used.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the VHL ligand (1.0 equivalent).

-

Add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Under a nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to dissolve the VHL ligand (concentration typically 0.1-0.2 M).

-

To this stirred suspension, add this compound (1.5 equivalents).

-

-

Reaction:

-

Heat the reaction mixture to 80 °C.

-

Stir the reaction vigorously for 18-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting VHL ligand is consumed.

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel flash column chromatography.

-

A typical eluent system for this type of compound is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-